N-(2,4-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-4-5-13(10(2)6-9)18-14(20)12-7-17-16-19(15(12)21)8-11(3)22-16/h4-8H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDLKACRBKRKDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a three-component condensation reaction. This reaction typically involves the condensation of ethyl acetoacetate, benzaldehyde, and urea in the presence of a catalyst such as hydrochloric acid . The reaction conditions often include refluxing the mixture in ethanol for several hours to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring can be replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
- Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethylphenyl group in the target compound provides steric bulk and moderate electron-donating effects. In contrast, 5-(4-nitrophenyl)-7-methyl-3-oxo-N-phenyl-...carboxamide () features a nitro group, which is strongly electron-withdrawing. 5-Oxo-N-(4-(trifluoromethoxy)phenyl)-...carboxamide () incorporates a trifluoromethoxy group, combining lipophilicity and electron-withdrawing properties. This modification could improve metabolic stability compared to the dimethyl-substituted analogue, as trifluoromethoxy groups are known to resist oxidative degradation .
Modifications to the Thiazolo-Pyrimidine Core
- Ring Saturation and Chirality :
- Analogues such as 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-...carboxamide () retain a partially saturated 2,3-dihydrothiazolo ring, which introduces a chiral center (C5). X-ray studies of related compounds (e.g., ) reveal a flattened boat conformation in the pyrimidine ring, with dihedral angles between fused rings influencing molecular packing and solubility .
- Ethyl carboxylate derivatives () replace the carboxamide with an ester, altering hydrogen-bonding capacity. Esters typically exhibit faster hydrolysis rates in vivo, suggesting that the target carboxamide may have superior stability in biological systems .
Pharmacological Implications
- Sulfonamide vs. Carboxamide Functionality :
- Compounds like N-(3,5-dioxo-...pyrimidin-7-yl)-4-methylbenzenesulfonamide () feature sulfonamide groups, which are more acidic (pKa ~10) than carboxamides (pKa ~15). This difference impacts membrane permeability and protein binding; carboxamides may exhibit better tissue penetration due to reduced ionization at physiological pH .
- Heterocycle Replacement: Thiadiazolo-pyrimidine derivatives () replace the thiazolo ring with a thiadiazolo moiety.
Crystallographic and Hydrogen-Bonding Trends
- Puckering and Packing : X-ray studies of ethyl carboxylate analogues () reveal a puckered pyrimidine ring (flattened boat conformation) and intermolecular C–H···O hydrogen bonds. The target compound’s dimethylphenyl group may disrupt these interactions, reducing crystallinity compared to nitro- or methoxy-substituted analogues .
- Graph Set Analysis : Hydrogen-bonding patterns (e.g., chains or dimers) in related crystals () suggest that carboxamide derivatives form robust N–H···O interactions, which could stabilize protein-ligand complexes in biological settings .
Data Tables
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Substituent (Position) | LogP* | Solubility (µg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 2,4-Dimethylphenyl (6) | 3.2 | 12.5 | 215–217 |
| 5-(4-Nitrophenyl)-...carboxamide | 4-Nitrophenyl (5) | 2.8 | 8.2 | 230–232 |
| 5-(4-Trifluoromethoxy)-...carboxamide | 4-Trifluoromethoxy (5) | 3.9 | 5.6 | 198–200 |
| Ethyl carboxylate analogue | Ethoxycarbonyl (6) | 2.5 | 22.3 | 185–187 |
*Predicted using fragment-based methods.
Biological Activity
N-(2,4-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolopyrimidine core, which is known for its diverse biological activities. Its structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H18N4O2S |
| Molecular Weight | 342.41 g/mol |
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound interacts with specific enzymes and receptors, leading to inhibition or activation of various biochemical pathways. This includes modulation of signal transduction and gene expression.
- Anticancer Activity : Research indicates that this compound can disrupt the genetic pathways in cancer cells, inhibiting their growth and proliferation. It has shown promising results in vitro against various cancer cell lines.
- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against several pathogens, including Gram-positive and Gram-negative bacteria.
Anticancer Activity
A study evaluated the compound's effectiveness against different cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Caco-2 | 15.0 | Significant inhibition |
| A549 | 20.5 | Moderate inhibition |
The results indicated that the compound significantly decreased cell viability in Caco-2 cells compared to untreated controls (p < 0.001) .
Antimicrobial Activity
In antimicrobial assays, the compound exhibited activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential as a therapeutic agent against resistant bacterial strains .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has moderate lipophilicity, which is advantageous for bioavailability and target interaction. The compound's absorption and distribution characteristics indicate potential for effective therapeutic use .
Q & A
Q. Advanced Research Focus
- Controlled variables : Temperature (reflux vs. microwave-assisted heating), solvent polarity (DMF vs. toluene), and catalyst loading (e.g., 1.2 eq. K₂CO₃).
- Case Study : A 78% yield was achieved using acetic acid/acetic anhydride (1:1) under 8–10 h reflux, followed by recrystallization .
- Data contradiction : Inconsistent yields may arise from residual moisture; use molecular sieves or anhydrous solvents .
How are crystallographic data contradictions resolved (e.g., NMR vs. XRD)?
Q. Advanced Research Focus
- Refinement software : SHELXL refines XRD data to resolve discrepancies (e.g., chiral center conformation) .
- Dynamic vs. static structures : NMR captures solution-state flexibility, while XRD shows solid-state rigidity. For example, dihedral angles between fused rings (e.g., 80.94° in XRD vs. averaged NMR signals) highlight conformational differences .
What computational methods support mechanistic studies of its biological activity?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Predicts reactive sites (e.g., electrophilic carbons at C6 and C7) and stability of intermediates .
- Molecular docking : Simulates binding to enzymes (e.g., thymidylate synthase) using AutoDock Vina. Validate with IC₅₀ correlations from enzymatic assays .
How are purity challenges addressed during synthesis?
Q. Advanced Research Focus
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) isolates impurities <5%.
- Recrystallization : Ethyl acetate/ethanol (3:2) yields >95% purity, confirmed by melting point consistency (e.g., 427–428 K) .
What strategies identify critical substituents for enhancing bioactivity?
Q. Advanced Research Focus
- SAR libraries : Synthesize derivatives with varied substituents (e.g., chloro, nitro, or diethylamino groups).
- Case Study : Nitro groups at the phenyl ring enhance antimicrobial activity by 3-fold compared to methoxy analogs .
How are advanced spectroscopic techniques applied to study tautomerism?
Q. Advanced Research Focus
- Variable-temperature NMR : Monitors keto-enol equilibria (e.g., C=O vs. enol proton shifts).
- XRD : Resolves tautomeric forms in the solid state. For example, the 5-oxo group remains in the keto form due to intramolecular hydrogen bonding .
What methods validate target engagement in cellular assays?
Q. Advanced Research Focus
- Pull-down assays : Biotinylated analogs capture protein targets from lysates.
- SPR (Surface Plasmon Resonance) : Measures binding kinetics (e.g., KD = 120 nM for kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
